Acide 1-naphtalènesulfonique, 8-(phénylamino)-, sel de magnésium (2:1)

Vue d'ensemble

Description

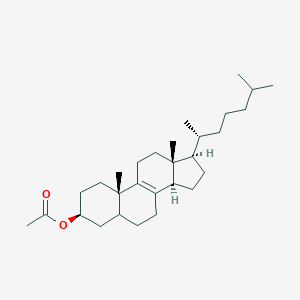

The compound 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) is a complex that involves the interaction of a naphthalene sulfonic acid derivative with magnesium ions. The specific interactions and binding of magnesium to organic molecules like naphthalene derivatives can significantly alter the properties and reactivity of the compound, which is of interest in various chemical and biochemical contexts.

Synthesis Analysis

The synthesis of related naphthalene sulfonic acid derivatives can involve oxidative arylation processes. For instance, the dicationic species naphthalene-1,8-diylbis(diphenylmethylium) has been shown to promote oxidative arylation of sulfur atoms in certain phenyl sulfides, leading to the formation of triarylsulfonium salts with good yields . Although this does not directly describe the synthesis of the magnesium salt , it provides insight into the types of reactions that naphthalene sulfonic acid derivatives can undergo.

Molecular Structure Analysis

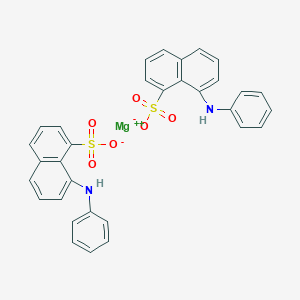

The molecular structure of naphthalene sulfonic acid derivatives can be complex, especially when metal ions are involved. For example, the reaction of 1,8-bis(triorganosilyl)diaminonaphthalenes with magnesium alkyls leads to the formation of complexes with different coordination environments for magnesium . These reactions can result in the formation of single magnesium centers bridging ligand nitrogen donors or bimetallic complexes with four-membered Mg2N2 rings, depending on the stoichiometry and the specific reactants used . This illustrates the potential structural diversity of magnesium-naphthalene sulfonic acid complexes.

Chemical Reactions Analysis

The reactivity of naphthalene sulfonic acid derivatives with magnesium can lead to various chemical reactions. For instance, the synthesis of magnesium and zinc complexes with 1,8-bis(silylamido)naphthalene through alkane elimination reactions demonstrates the potential for forming complexes with different metal ions . Additionally, the formation of bimetallic complexes and the coupling of diamidonaphthalene ligands indicate a rich chemistry that can involve the formation of new bonds and the alteration of the naphthalene ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) can be influenced by the presence of magnesium and other ions. Stopped-flow studies have shown that magnesium and salts can affect the fluorescence of 8-anilino-1-naphthalenesulfonic acid, which is indicative of changes in the molecule's environment or conformation . These changes in fluorescence are attributed to subunit association and dissociation in proteins, suggesting that the binding of magnesium to naphthalene sulfonic acid derivatives can have significant biochemical implications .

Applications De Recherche Scientifique

Sonde fluorescente dans les études protéiques

Ce composé est largement utilisé comme sonde fluorescente en raison de sa capacité à se lier aux poches hydrophobes des protéines. Son intensité de fluorescence augmente considérablement lors de la liaison, ce qui en fait un outil précieux pour étudier la structure et la conformation des protéines . Il a été particulièrement utile pour examiner les états intermédiaires dans les voies de pliage/dépliage des protéines et pour évaluer les changements conformationnels associés à l'agrégation des protéines .

Synthèse de dérivés pour les systèmes biologiques

Les dérivés du 8-(phénylamino)naphtalène-1-sulfonate de magnésium ont été synthétisés pour posséder des propriétés de fluorescence uniques. Ces dérivés sont utilisés pour étudier divers systèmes biologiques, notamment la liaison aux protéines et la polarité des sites de liaison enzymatiques . Ils jouent également un rôle dans la recherche sur les maladies neurodégénératives telles que la maladie d'Alzheimer et les maladies à prions en étudiant l'agrégation des protéines .

Analyse de la sensibilité environnementale

En raison de sa nature fluorescente sensible à l'environnement, ce composé est utilisé pour analyser les facteurs environnementaux qui affectent les systèmes biologiques. Il peut indiquer des changements dans le système en modifiant son rendement de fluorescence en réponse à différents solvants et protéines .

Applications tensioactives et colorants

En tant que tensioactif, le 8-(phénylamino)naphtalène-1-sulfonate de magnésium peut former des complexes avec d'autres molécules, ce qui est bénéfique pour imiter les processus de reconnaissance biologique. Il est également utilisé comme colorant fluorescent dans diverses applications en raison de sa fluorescence brillante et sensible .

Développement de capteurs

Ce composé est utilisé dans le développement de capteurs à fibre optique, en particulier les capteurs sélectifs au sodium. Il forme un complexe cationique en présence de sodium, ce qui entraîne une augmentation de la fluorescence, un aspect essentiel de la fonctionnalité du capteur .

Recherche sur les polymères

En science des polymères, le 8-(phénylamino)naphtalène-1-sulfonate de magnésium est incorporé dans les polymères di-bloc. Il peut être libéré par des changements dans l'environnement local, tels que la température ou le pH, ce qui en fait un outil utile pour étudier le comportement des polymères dans différentes conditions .

Mécanisme D'action

Target of Action

The primary target of Magnesium 8-(phenylamino)naphthalene-1-sulphonate, also known as 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1), is proteins . This compound is a hydrophobic polarity-sensitive fluorescent dye that is used as a site probe to detect conformational changes in proteins .

Mode of Action

This compound interacts with its protein targets by binding to the hydrophobic surfaces of proteins . It is nonfluorescent in aqueous solution, but it fluoresces strongly upon binding to proteins . This change in fluorescence is used to study the intermediate states in the folding/unfolding pathways of proteins and to check the conformational changes involved with the aggregation of proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein folding and aggregation . By binding to proteins and changing its fluorescence, it can provide insights into the conformational changes that proteins undergo during these processes .

Result of Action

The molecular and cellular effects of this compound’s action are changes in the fluorescence of the compound, which reflect changes in the conformation and aggregation state of proteins . This can provide valuable information about the biochemical pathways involving these proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the fluorescence of the compound can be affected by the pH and ionic strength of the solution, the presence of other fluorescent compounds, and the temperature . Therefore, these factors need to be carefully controlled during experiments using this compound .

Propriétés

IUPAC Name |

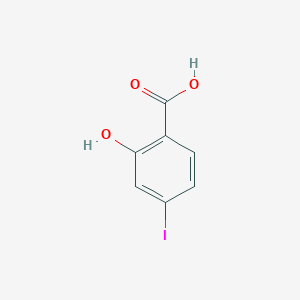

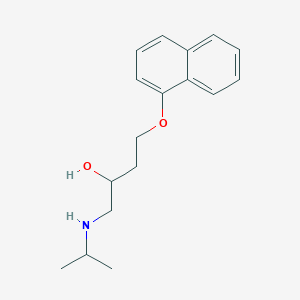

magnesium;8-anilinonaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H13NO3S.Mg/c2*18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h2*1-11,17H,(H,18,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKGXNAZPUOEMW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24MgN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82-76-8 (Parent) | |

| Record name | Magnesium 1-anilino-8-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018108684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1066312 | |

| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green solid; [Merck Index] Light green powder; [Aldrich MSDS] | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid hemimagnesium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

18108-68-4 | |

| Record name | Magnesium 1-anilino-8-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018108684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 8-(phenylamino)naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM 1-ANILINO-8-NAPHTHALENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9JT6A24EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)